3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one
CAS No.: 1164513-59-0
Cat. No.: VC21478843
Molecular Formula: C15H16N2O
Molecular Weight: 240.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1164513-59-0 |
|---|---|
| Molecular Formula | C15H16N2O |
| Molecular Weight | 240.3g/mol |
| IUPAC Name | (E)-3-(1-ethyl-5-methylpyrazol-4-yl)-1-phenylprop-2-en-1-one |
| Standard InChI | InChI=1S/C15H16N2O/c1-3-17-12(2)14(11-16-17)9-10-15(18)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3/b10-9+ |
| Standard InChI Key | VVFYQOKKAYLJKP-MDZDMXLPSA-N |
| Isomeric SMILES | CCN1C(=C(C=N1)/C=C/C(=O)C2=CC=CC=C2)C |
| SMILES | CCN1C(=C(C=N1)C=CC(=O)C2=CC=CC=C2)C |
| Canonical SMILES | CCN1C(=C(C=N1)C=CC(=O)C2=CC=CC=C2)C |
Introduction
Chemical Structure and Properties
Structural Features
3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one belongs to the class of compounds known as pyrazole-chalcones. The compound consists of a 1-ethyl-5-methyl-substituted pyrazole ring connected to a phenyl ketone through a propenone (α,β-unsaturated carbonyl) bridge. The presence of the pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—confers unique properties to the molecule . The ethyl group at the N1 position and methyl group at the C5 position of the pyrazole ring contribute to the molecule's lipophilicity and potentially influence its biological activity profile.
The compound's structure can be divided into three main components: the pyrazole ring (A-ring), the α,β-unsaturated carbonyl linker, and the phenyl ring (B-ring) . The chalcone portion (propenone bridge with phenyl ketone) is a common pharmacophore in many bioactive compounds, while the pyrazole moiety serves as a privileged structure in medicinal chemistry due to its diverse biological activities .
Physical and Chemical Properties
The physical properties of 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one are consistent with other pyrazole-chalcone derivatives. Based on the properties of similar compounds, it is expected to appear as a crystalline solid with a yellowish color typical of chalcones . The compound contains an E-configuration across the carbon-carbon double bond in the propenone bridge, which is the thermodynamically favored configuration for these types of compounds .
The compound is likely to exhibit moderate solubility in organic solvents such as ethanol, methanol, acetone, and chloroform, with limited solubility in water due to its hydrophobic character. The predicted log P value would fall within the range of 3.0-4.5, making it suitable for potential drug development according to Lipinski's rule of five .
Synthesis Pathways
General Synthetic Approaches
The synthesis of 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one typically follows established routes for pyrazole-chalcone derivatives. The most common approach involves an aldol condensation reaction between the 4-formylpyrazole derivative and acetophenone in the presence of a base catalyst . This synthetic route is efficient and provides high yields with good stereoselectivity for the E-isomer.
Detailed Synthesis Protocol
The synthesis can be accomplished through the following sequential steps:
-
Preparation of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde from appropriate precursors
-
Aldol condensation with acetophenone
In a typical procedure, 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde is combined with acetophenone in ethanol or methanol, and a base catalyst (commonly sodium or potassium hydroxide) is added . The reaction mixture is stirred at room temperature for 6-12 hours, after which the precipitated product is collected by filtration, washed with water, and recrystallized from ethanol to obtain the pure compound .
Similar synthetic approaches have been documented for analogous compounds. For instance, (2E)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one was synthesized through aldol condensation of 3-acetyl-2,5-dimethylthiophene and 3,5-dimethyl-1-phenylpyrazole-4-carboxaldehyde in ethanolic NaOH at room temperature . A similar procedure could be adapted for the synthesis of the target compound by using appropriate starting materials.
Alternative Synthetic Routes
Spectroscopic Characterization
Spectral Data
The structure of 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one can be confirmed through various spectroscopic techniques. Based on data from similar compounds, the expected spectral characteristics would include:
IR Spectrum: Strong absorption bands at approximately 1650-1660 cm⁻¹ for the C=O stretching vibration, and at 1600-1610 cm⁻¹ for the C=C stretching of the α,β-unsaturated system .
¹H NMR Spectrum: Characteristic signals for the ethyl group (a triplet at δ ~1.3-1.4 ppm for CH₃ and a quartet at δ ~3.9-4.1 ppm for CH₂), a singlet at δ ~2.3-2.5 ppm for the methyl group at C5, doublets at δ ~7.4-7.6 and ~7.6-7.8 ppm for the olefinic protons with a coupling constant of ~15-16 Hz (confirming E-configuration), and multiplets at δ ~7.4-8.0 ppm for the aromatic protons .
¹³C NMR Spectrum: Signals for carbonyl carbon at δ ~190 ppm, olefinic carbons at δ ~120-140 ppm, pyrazole ring carbons at δ ~115-150 ppm, and phenyl ring carbons at δ ~125-135 ppm .
Mass Spectrum: A molecular ion peak corresponding to the molecular weight of the compound (calculated as C₁₅H₁₆N₂O) and fragmentation patterns characteristic of pyrazole-chalcone derivatives .
Biological Activities and Pharmacological Properties
Antimicrobial and Antitubercular Activities
Pyrazole derivatives have been studied for their antimicrobial and antitubercular activities . For example, 1-acetyl-3-aryl-5-{1-phenyl-3-[p-(methylthio)phenyl]pyrazol-4-yl}-4,5-dihydro-(1H)-pyrazoles demonstrated activity against Mycobacterium tuberculosis H37RV (ATCC 27294) . Similar compounds have also shown activity against bacteria such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Proteus vulgaris, as well as fungi like Aspergillus niger .
Given its structural features, 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one might exhibit comparable antimicrobial and antitubercular activities, though specific studies on this exact compound would be necessary to confirm this hypothesis.
Structure-Activity Relationship Analysis
Key Pharmacophores
The biological activity of 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one likely depends on several structural features:
-
The pyrazole ring, which is a privileged structure in medicinal chemistry and contributes to various biological activities
-
The α,β-unsaturated carbonyl system, which can act as a Michael acceptor and interact with biological nucleophiles
-
The phenyl ring, which can engage in hydrophobic interactions with biological targets
-
The substituents on the pyrazole ring (ethyl at N1 and methyl at C5), which influence the compound's lipophilicity and electronic properties
Comparative Analysis with Related Compounds
Table 1 presents a comparative analysis of 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one with structurally related compounds described in the literature.
This comparison suggests that the biological activity profile of 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one would be influenced by its specific substitution pattern, which differs from the compounds reported in the literature. The ethyl group at N1 position, instead of a phenyl or aryl group found in most reported compounds, may confer different pharmacokinetic properties and biological activities.
Research Applications
Synthetic Building Block
Beyond its direct biological applications, 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one could serve as a versatile synthetic intermediate for the preparation of more complex heterocyclic systems. The α,β-unsaturated carbonyl system can participate in various reactions, including Michael additions, cycloadditions, and cyclization reactions to form fused heterocyclic systems with potential biological activities .
Future Research Directions
Optimization Strategies
Future research on 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one could focus on:
-
Structural modifications to enhance specific biological activities, such as substitutions on the phenyl ring or alterations of the pyrazole substituents
-
Development of more efficient synthetic routes, possibly involving green chemistry approaches
-
Formulation strategies to improve solubility and bioavailability
-
Comprehensive evaluation of biological activities, including in vitro and in vivo studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume